

# Methyl 2-(bromomethyl)-4-chlorobenzoate chemical properties

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## Compound of Interest

**Compound Name:** Methyl 2-(bromomethyl)-4-chlorobenzoate

**Cat. No.:** B136140

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An In-depth Technical Guide to the Chemical Properties of **Methyl 2-(bromomethyl)-4-chlorobenzoate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-(bromomethyl)-4-chlorobenzoate** is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its structure, featuring a reactive bromomethyl group and a chlorinated benzene ring, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceutical and agrochemical agents.<sup>[1][2]</sup> This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for a technical audience.

## Chemical and Physical Properties

The fundamental properties of **Methyl 2-(bromomethyl)-4-chlorobenzoate** are summarized below. These data are crucial for its handling, application in reactions, and analytical characterization.

Property	Value	Source
CAS Number	145908-29-8	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	263.51 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	methyl 2-(bromomethyl)-4-chlorobenzoate	<a href="#">[4]</a>
Synonyms	Benzoic acid, 2-(bromomethyl)-4-chloro-, methyl ester; Methyl 4-chloro-2-bromomethylbenzoate	<a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Solid	<a href="#">[5]</a>
Density	1.6 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Boiling Point	319.5 ± 32.0 °C at 760 mmHg	<a href="#">[3]</a>
Vapour Pressure	0.0 ± 0.7 mmHg at 25°C	<a href="#">[3]</a>
LogP	3.46	<a href="#">[3]</a>
Exact Mass	261.93962 Da	<a href="#">[3]</a> <a href="#">[4]</a>

## Synthesis and Experimental Protocols

The primary method for synthesizing **Methyl 2-(bromomethyl)-4-chlorobenzoate** is through the radical bromination of its precursor, Methyl 4-chloro-2-methylbenzoate. This method offers high regioselectivity and safer handling compared to using elemental bromine.[\[1\]](#)

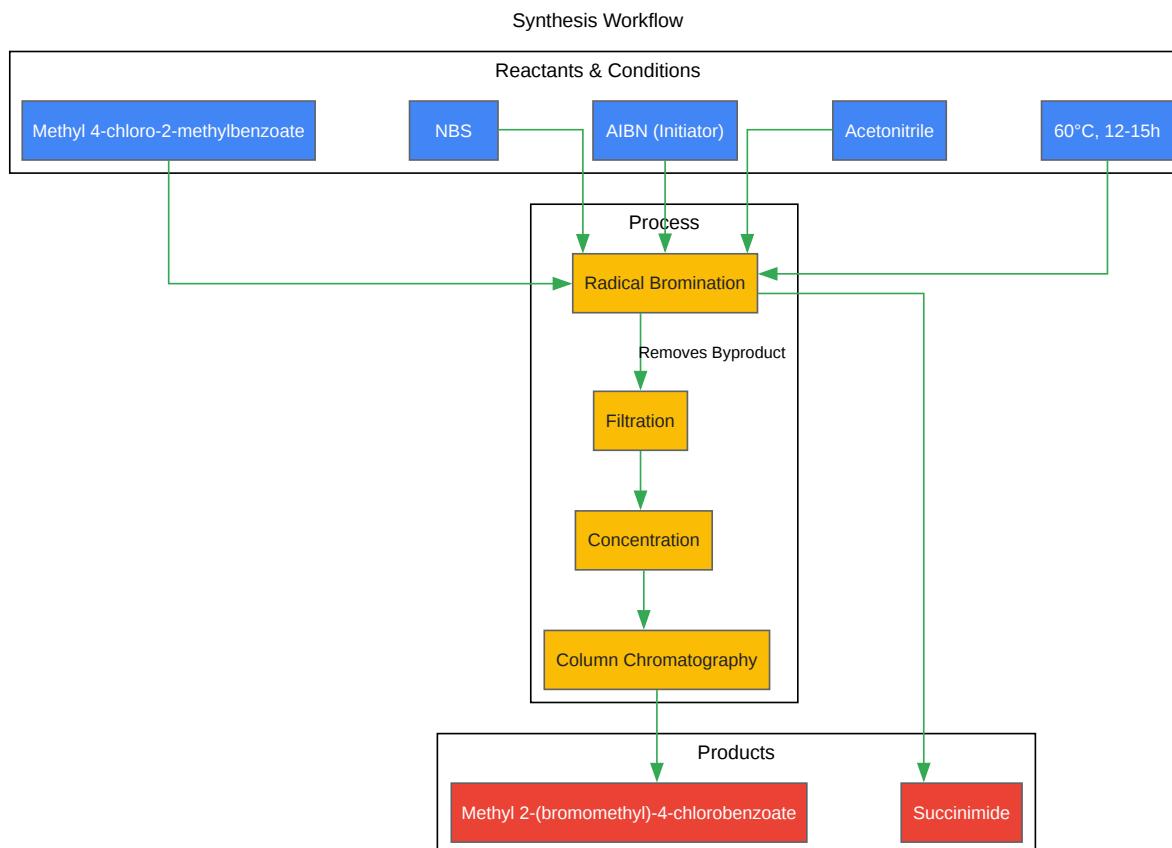
## Radical Bromination using N-Bromosuccinimide (NBS)

This procedure involves the selective bromination of the methyl group at the 2-position of the benzoate ring.

- Reactants:

- Methyl 4-chloro-2-methylbenzoate (Starting Material)

- N-Bromosuccinimide (NBS) (Brominating Agent)
- Azobisisobutyronitrile (AIBN) (Radical Initiator)[1]
- Solvent: Acetonitrile or Carbon Tetrachloride[1]
- Protocol:
  - A mixture of Methyl 4-chloro-2-methylbenzoate, N-Bromosuccinimide (typically in a 1:1 molar ratio with the substrate), and a catalytic amount of AIBN (1–2 mol%) is prepared in acetonitrile.[1]
  - The mixture is heated to a controlled temperature, generally between 55–75°C (optimally 60°C), and stirred for 12–15 hours.[1]
  - The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
  - Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.[7]
  - The filtrate is concentrated under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by silica gel column chromatography to achieve high purity (70-85%).[1]

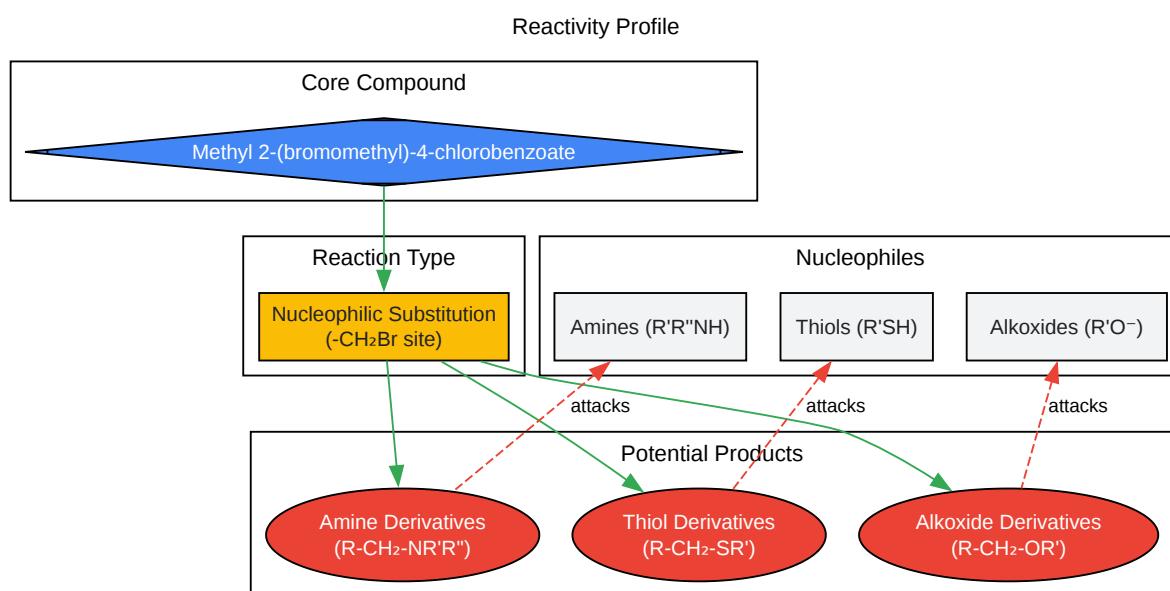
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Caption: Synthesis of **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

## Chemical Reactivity and Applications

The reactivity of **Methyl 2-(bromomethyl)-4-chlorobenzoate** is dominated by the bromomethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions.<sup>[1][2]</sup> This property makes it a valuable building block in organic synthesis.

- Nucleophilic Substitution: The bromine atom is a good leaving group, allowing it to be readily displaced by a wide range of nucleophiles such as amines, thiols, and alkoxides. This facilitates the introduction of diverse functional groups.<sup>[1]</sup>
- Applications:
  - Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of complex, biologically active compounds and drug candidates.<sup>[1][2]</sup>
  - Agrochemical Development: It is used in the synthesis of novel pesticides and herbicides.<sup>[2]</sup>
  - Organic Synthesis: It is employed in the construction of complex molecular scaffolds, such as in the synthesis of imidazolidindiones which have shown anticonvulsant properties.<sup>[1]</sup>



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Caption: Nucleophilic substitution reactivity of the title compound.

## Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of **Methyl 2-(bromomethyl)-4-chlorobenzoate**. While specific spectral data for this compound is not widely published, the methodologies are standard.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Expected to show characteristic peaks for the aromatic protons, the bromomethyl protons ( $-\text{CH}_2\text{Br}$ ), and the methyl ester protons ( $-\text{OCH}_3$ ).
  - $^{13}\text{C}$  NMR: Would confirm the number of unique carbon environments in the molecule.
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim 1:1$  ratio) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in  $\sim 3:1$  ratio) would be a key identifying feature.
- Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the ester, C-Cl, and C-Br bonds, as well as aromatic C-H stretches.

## Safety and Handling

**Methyl 2-(bromomethyl)-4-chlorobenzoate** is a hazardous chemical and requires careful handling.[3]

- Hazards:
  - Harmful if swallowed, in contact with skin, and if inhaled.[3][4]
  - Causes skin irritation and may cause serious eye damage/irritation.[4]
  - May cause respiratory irritation.[4]
- Personal Protective Equipment (PPE):

- Wear chemical-resistant gloves, safety goggles or a face shield, and protective laboratory clothing.[3][8]
- Handling and Storage:
  - Use only in a chemical fume hood to ensure adequate ventilation.[3][8]
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
  - Avoid heat, flames, and sparks. Keep away from strong oxidizing agents.[3]
- First Aid Measures:
  - Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[3][8]
  - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]
  - Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[8][9]
  - Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][8]

Hazardous combustion products may include carbon monoxide, hydrogen chloride, and hydrogen bromide.[3] Disposal should be carried out in accordance with national and regional regulations.[3]

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